4-methoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Description
4-Methoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a benzohydrazide derivative featuring a 1,3-benzothiazole ring substituted with methoxy and methyl groups. This compound belongs to a class of hydrazide-linked heterocycles known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . Its synthesis typically involves multi-step reactions, including condensation of substituted benzaldehydes with hydrazide intermediates, as seen in analogous compounds .
Properties
IUPAC Name |
4-methoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-10-4-9-13(23-3)14-15(10)24-17(18-14)20-19-16(21)11-5-7-12(22-2)8-6-11/h4-9H,1-3H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNVWCZSNKONIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves the following steps:
Formation of Benzothiazole Intermediate: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Hydrazide Formation: The benzothiazole intermediate is then reacted with 4-methoxybenzohydrazide in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the benzothiazole ring or the hydrazide moiety, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that 4-methoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide exhibits significant anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. For instance, a study demonstrated its efficacy against breast cancer cells by inhibiting cell proliferation and promoting programmed cell death through the activation of caspase pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests revealed that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound. It has been shown to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Anticancer Study : A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations .
- Antimicrobial Research : In a comparative study of various benzothiazole derivatives, this compound was identified as one of the most potent against Gram-positive bacteria. The researchers attributed its effectiveness to the presence of the methoxy groups that enhance lipophilicity and membrane permeability .
- Neuroprotection Study : A recent investigation focused on the neuroprotective effects in a mouse model of Alzheimer's disease. Treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 4-methoxy-N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide likely involves interaction with specific molecular targets in biological systems. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The hydrazide moiety may also play a role in binding to biological molecules, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Spectral Properties
Notes:
- Methoxy groups in all compounds show consistent ^1H-NMR shifts (δ ~3.82), confirming their electronic environment.
- IR carbonyl stretches (1660–1687 cm⁻¹) align with hydrazide C=O vibrations, critical for hydrogen-bonding interactions .
Computational and Docking Insights
- Molecular Docking: Analogous 1,3,4-oxadiazole benzohydrazides (e.g., from ) bind to E. coli DNA gyrase ATPase domains (PDB: 6rks), suggesting a similar mechanism for the target compound .
- Tautomerism: Thione-thiol tautomerism in triazole derivatives (e.g., compounds 7–9 in ) influences binding modes, a factor absent in the rigid benzothiazole core .
Biological Activity
4-Methoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes available research findings, focusing on its biological activity, including antiproliferative effects, antibacterial properties, and mechanisms of action.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula and a molecular weight of approximately 318.39 g/mol. Its structure features a benzothiazole moiety, which is known for various biological activities.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The findings indicate that it exhibits significant cytotoxicity:
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| MCF-7 | 5.3 | Compared to doxorubicin (IC50 = 0.1 µM) |
| HCT116 | 3.7 | Moderate activity observed |
| HEK293 | 6.0 | Lower activity compared to other lines |
The compound demonstrated selective cytotoxicity towards breast cancer cells (MCF-7), indicating its potential as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising results in antimicrobial assays. It was tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Enterococcus faecalis | 8 |
These results suggest that the compound possesses selective antibacterial properties, particularly against Gram-positive bacteria .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to apoptosis.
- Antioxidant Activity : It exhibits antioxidant properties that may contribute to its antiproliferative effects by reducing oxidative stress in cells.
- Antibacterial Mechanisms : Its antibacterial action may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Case Studies
A notable study investigated the efficacy of this compound in a preclinical model of breast cancer. The results indicated a significant reduction in tumor size when administered at specific doses compared to control groups. This reinforces the potential application of this compound in therapeutic settings.
Q & A
Q. What are the standard synthetic routes for preparing 4-methoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide?
Methodological Answer: The compound is synthesized via a condensation reaction between 4-methoxybenzohydrazide and a substituted benzothiazole aldehyde. A typical protocol involves refluxing equimolar amounts of the hydrazide and aldehyde in methanol with catalytic acetic acid (0.05–0.1 mL) for 3–5 hours. The product is isolated by filtration after cooling and recrystallized from methanol (yield: 77–91%) . Key steps include monitoring reaction progress via TLC and optimizing reflux time to prevent byproduct formation.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the hydrazide linkage and methoxy substituents. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Single-crystal X-ray diffraction provides absolute configuration data, revealing dihedral angles between aromatic rings (e.g., 18.28° between benzothiazole and benzohydrazide moieties) .
Q. How is the preliminary biological activity of this compound assessed?
Methodological Answer: Initial screening involves in vitro assays against target enzymes (e.g., kinases, proteases) or cell lines (e.g., cancer, microbial). For example, IC₅₀ values are determined using fluorescence-based binding assays. Solubility and stability in physiological buffers (PBS, DMSO) are tested via HPLC-UV to ensure reliable bioactivity data .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent Systems : Mixed solvents (methanol/chloroform, 1:1) enhance solubility of intermediates, reducing side reactions .
- Catalysts : Substoichiometric acetic acid (0.05 mL) accelerates imine formation .
- Purification : Column chromatography (hexane/ethyl acetate gradient) resolves structurally similar impurities, achieving >95% purity .
Q. What mechanistic insights explain the compound’s stability under physiological conditions?
Methodological Answer: Hydrogen bonding networks (e.g., O–H···O and N–H···O interactions) stabilize the crystal lattice, reducing hydrolysis susceptibility . DFT calculations predict electron-withdrawing effects of the methoxy group, which delocalize electron density on the hydrazide N–H bond, enhancing resistance to enzymatic degradation .
Q. How can computational modeling predict interactions with biological targets?
Methodological Answer: Molecular docking (AutoDock Vina) simulates binding to enzymes like EGFR or COX-2. Parameters include:
Q. How should researchers address contradictory bioactivity data across studies?
Methodological Answer:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies .
- Structural Analogues : Compare substituent effects (e.g., chloro vs. methoxy groups on benzothiazole) to identify SAR trends. For instance, electron-donating groups may enhance membrane permeability .
Q. What strategies validate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Systematic Substitution : Synthesize derivatives with varied substituents (e.g., fluoro, nitro) on the benzothiazole ring .
- Free-Wilson Analysis : Quantify contributions of individual substituents to bioactivity using regression models .
- Crystallographic Data : Correlate hydrogen-bonding patterns (e.g., C=O···H–N interactions) with inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
